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Capsaicin-5,7-dene -

Capsaicin-5,7-dene

Catalog Number: EVT-13982753
CAS Number:
Molecular Formula: C18H25NO3
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Capsaicin-5,7-dene is a compound derived from the Capsicum genus, primarily recognized for its role as the active ingredient in chili peppers. It is a variant of capsaicin, which is known for its pungent flavor and various medicinal properties. The molecular formula for capsaicin-5,7-dene is C18H25NO3C_{18}H_{25}NO_3, with a molecular weight of approximately 303.396 g/mol . Capsaicin-5,7-dene is classified as an alkaloid and a capsaicinoid, which are secondary metabolites produced by plants in the Capsicum family.

Source

The primary source of capsaicin-5,7-dene is the chili pepper (Capsicum species), where it is synthesized as a defense mechanism against herbivores and pathogens . The compound can also be synthesized in laboratories for research and application purposes.

Classification

Capsaicin-5,7-dene falls under the category of alkaloids and capsaicinoids, which are characterized by their nitrogen-containing structures and their biological activity related to pain sensation and thermoregulation in mammals .

Synthesis Analysis

Methods

The synthesis of capsaicin-5,7-dene can be achieved through both natural extraction from Capsicum fruits and synthetic methods. The synthetic approach typically involves:

  1. Condensation Reaction: This involves the reaction between vanillylamine (derived from the phenylpropanoid pathway) and an acyl-CoA moiety (from branched-chain fatty acid metabolism) catalyzed by capsaicin synthase.
  2. Enzymatic Pathways: Recombinant techniques using Escherichia coli to express capsaicin synthase have been explored to facilitate the production of capsaicin-5,7-dene .

Technical Details

The enzymatic synthesis requires specific conditions such as temperature control, pH optimization, and substrate availability to ensure high yield and purity of the product. Techniques like chromatography are employed for purification after synthesis .

Molecular Structure Analysis

Structure

The molecular structure of capsaicin-5,7-dene includes a hydrophobic side chain and an aromatic ring system that contributes to its biological activity. Its structural formula can be represented as:

 5E N 4 hydroxy 3 methoxyphenyl methyl 8 methylnona 5 7 dienamide\text{ 5E N 4 hydroxy 3 methoxyphenyl methyl 8 methylnona 5 7 dienamide}

Data

  • Molecular Formula: C18H25NO3C_{18}H_{25}NO_3
  • Molecular Weight: 303.396 g/mol
  • SMILES Notation: COc1cc(CNC(=O)CCC\C=C\C=C(C)C)ccc1O
  • InChI: InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h4,6,8,10-12,20H,5,7,9,13H2,1-3H3,(H,19,21)/b6-4+ .
Chemical Reactions Analysis

Reactions

Capsaicin-5,7-dene undergoes several chemical reactions typical of amides and alkaloids:

  1. Hydrolysis: In aqueous conditions or under acidic/basic catalysis.
  2. Oxidation/Reduction: Modifications can occur at the hydroxyl groups or the alkene functionalities.
  3. Substitution Reactions: Potential interactions with nucleophiles due to the electrophilic nature of the carbonyl group.

Technical Details

These reactions can be monitored using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm structural changes and product identities .

Mechanism of Action

Process

Capsaicin-5,7-dene primarily exerts its effects by activating transient receptor potential vanilloid channel 1 (TRPV1), which is involved in pain perception and thermoregulation. Upon binding to TRPV1:

  1. Calcium Influx: The activation leads to an influx of calcium ions into sensory neurons.
  2. Pain Sensation: This triggers a burning sensation perceived as heat or pain.
  3. Desensitization: Prolonged exposure can lead to desensitization of sensory neurons.

Data

Research indicates that capsaicin analogs can modulate TRPV1 activity differently based on their structural variations .

Physical and Chemical Properties Analysis

Physical Properties

Capsaicin-5,7-dene is characterized by:

  • Appearance: Colorless crystalline solid.
  • Solubility: Soluble in lipids and organic solvents; poorly soluble in water.

Chemical Properties

Key chemical properties include:

PropertyValue
Molecular Weight303.396 g/mol
Melting Point62–65 °C
Boiling Point918 K
Log P (octanol-water)4.630
Heat of Formation (ΔfH° gas)-467.18 kJ/mol

These properties contribute to its application in various fields including pharmacology .

Applications

Scientific Uses

Capsaicin-5,7-dene has several notable applications:

  1. Pharmaceuticals: Used in topical analgesics for pain relief due to its ability to desensitize sensory neurons.
  2. Food Industry: Employed as a flavoring agent due to its pungency.
  3. Research: Studied for its potential anticancer properties and effects on metabolic processes.
Biosynthesis and Natural Occurrence of Capsaicin-5,7-diene

Evolutionary Context of Capsaicinoid Diversification in Capsicum Species

Capsaicinoids represent a synapomorphic trait within the Capsicum genus, with basal species (e.g., Capsicum ciliatum) lacking pungency, while derived species exhibit extensive structural diversification. Capsaicin-5,7-diene—a diene derivative characterized by double bonds at positions 5 and 7 of its fatty acyl chain—exemplifies this chemical radiation. Phylogenetic analyses indicate that diene derivatives like capsaicin-5,7-dene arose late in the evolution of Capsicum, coinciding with the divergence of neotropical lineages (e.g., C. chinense and C. frutescens). This structural innovation likely emerged from diversifying selection pressures acting on fatty acid metabolism enzymes, enabling species-specific "chemical fingerprints" in response to localized ecological challenges [1] [6]. Notably, geographical isolation in biodiversity hotspots (e.g., Bolivian lowlands) correlates with increased capsaicinoid heterogeneity, including diene variants. These compounds are restricted to placental tissues in most pungent peppers, though highly pungent cultivars (e.g., ‘Jolokia’) exhibit pericarp-specific biosynthesis—a trait linked to enhanced ecological fitness [9].

Table 1: Evolutionary Distribution of Key Capsaicinoid Classes in Capsicum

Capsaicinoid ClassRepresentative SpeciesEvolutionary Origin
Non-pungent analogsC. ciliatumBasal lineages
Classic vanillylamides (e.g., capsaicin)C. annuumEarly diversification
Diene derivativesC. chinense, C. frutescensDerived neotropical lineages
CapsinoidsLow-pungent cultivars (e.g., ‘CH-19 Sweet’)Recent artificial selection

Enzymatic Pathways and Genetic Regulation of Diene Derivatives in Capsaicinoid Synthesis

Capsaicin-5,7-diene biosynthesis requires coordinated activity of the phenylpropanoid and branched-chain fatty acid (BCFA) pathways, with the latter determining its diene structure:

  • Phenylpropanoid Pathway: Vanillylamine synthesis begins with phenylalanine, proceeding through p-coumaric acid, caffeic acid, and ferulic acid via phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and caffeic acid O-methyltransferase (COMT). Vanillylamine synthase then catalyzes the transamination of vanillin [8] [9].
  • Branched-Chain Fatty Acid Pathway: The diene acyl moiety originates from valine or leucine catabolism. Key steps include:
  • Branched-chain amino acid transferase (BCAT): Initiates deamination.
  • 3-Ketoacyl-ACP synthase (KAS): Elongates acyl chains via two-carbon increments derived from acetyl-CoA.
  • Δ5,7-desaturase activity: Introduces double bonds at C5 and C7 positions, likely mediated by FAD2-like enzymes [1] [7].
  • Condensation: Capsaicin synthase (CS) catalyzes amide bond formation between vanillylamine and the Δ5,7-diene fatty acid.

Genetic regulation centers on tissue-specific transcription factors and loss-of-function alleles. The Pun1 locus (encoding acyltransferase) is essential for pungency but does not directly control diene formation. Instead, quantitative trait loci (QTLs) on chromosome 6 (e.g., Pun4) influence BCFA elongation. Pun4 encodes a 3-ketoacyl-CoA synthase (KCS) that modulates acyl chain length and desaturation. Mutations in Pun4 (e.g., EMS-induced alleles ‘221-2-1a’ and ‘1559-1-2h’) reduce capsaicinoid production by >90%, confirming its role in flux control [7] [9]. Additionally, R2R3-MYB transcription factors (e.g., CaMYB31) co-regulate phenylpropanoid and BCFA genes, creating a synchronized biosynthetic network.

Table 2: Key Enzymes and Genes in Capsaicin-5,7-diene Biosynthesis

Gene SymbolEnzyme/FunctionPathway BranchImpact on Diene Synthesis
BCATBranched-chain amino acid transferaseFatty acid metabolismDetermines precursor availability
KAS3-Ketoacyl-ACP synthaseFatty acid elongationModulates acyl chain length
FAD2Δ12-desaturaseDesaturationIntroduces diene bonds at C5/C7
Pun43-Ketoacyl-CoA synthaseFatty acid elongationLoss-of-function reduces diene yield
CaMYB31R2R3-MYB transcription factorCoordinated regulationSilencing disrupts entire pathway

Ecological Drivers for 5,7-Diene Structural Modifications in Plant Defense Mechanisms

The evolution of capsaicin-5,7-diene is driven by multifaceted ecological trade-offs:

  • Antifungal Defense: Diene capsaicinoids exhibit enhanced bioactivity against Fusarium spp. due to increased membrane permeability conferred by their unsaturated acyl chains. In high-humidity habitats (e.g., Bolivian rainforests), where fungal pressure is intense, Capsicum populations show elevated proportions of diene derivatives. Experimental studies confirm that Δ5,7-dienes inhibit Fusarium growth at lower concentrations (EC50 = 12 µM) than saturated analogs (EC50 = 45 µM) [6] [8].
  • Deterrence of Mammalian Frugivory: Diene capsaicinoids activate TRPV1 receptors in nociceptive neurons of mammals, eliciting aversive responses. Their potency correlates with acyl chain flexibility and vanilloid binding affinity. Crucially, birds—key seed dispersers—are TRPV1-insensitive, enabling directed defense against destructive mammalian granivores without impeding dispersal [6].
  • Cost-Benefit Trade-offs: Biosynthesis of diene derivatives imposes metabolic costs, primarily through nitrogen allocation to BCFA precursors (valine/leucine) and water loss. In arid regions, non-pungent or low-pungent C. chacoense mutants exhibit 50% higher seed production under drought stress than pungent plants. This trade-off arises from a genetic correlation between capsaicinoid synthesis and stomatal density: non-pungent genotypes develop fewer stomata, conserving water but reducing gas exchange. Consequently, diene capsaicinoids predominate in mesic environments where water costs are offset by antifungal benefits [6] [9].

Table 3: Ecological Trade-offs Influencing Diene Capsaicinoid Distribution

Ecological FactorEffect on Diene SynthesisAdaptive Outcome
High fungal pathogen load↑ Diene capsaicinoid productionEnhanced fruit/seed protection
Mammalian frugivore pressure↑ TRPV1 agonist potencySelective seed dispersal by birds
Drought stress↓ Capsaicinoid synthesis (resource allocation to survival)Trade-off: defense vs. fecundity
Nutrient-rich soils↑ Precursor availability for BCFAsHigher capsaicinoid diversification

Properties

Product Name

Capsaicin-5,7-dene

IUPAC Name

(5E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-5,7-dienamide

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h4,6,8,10-12,20H,5,7,9,13H2,1-3H3,(H,19,21)/b6-4+

InChI Key

ACIASPYZQZVRFK-GQCTYLIASA-N

Canonical SMILES

CC(=CC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C

Isomeric SMILES

CC(=C/C=C/CCCC(=O)NCC1=CC(=C(C=C1)O)OC)C

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